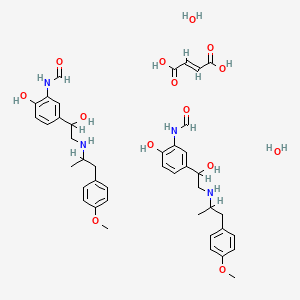![molecular formula C9H18N2 B1140388 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane CAS No. 76272-56-5](/img/structure/B1140388.png)
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane
概述
描述
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is a bicyclic amine compound with the molecular formula C9H18N2 It is characterized by its unique structure, which includes a bicyclo[331]nonane framework with an amine group at the 3-position and a methyl group at the 9-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane can be achieved through several methods. One common approach involves the reaction of a bicyclic ketone with an amine under reductive amination conditions. For example, the reaction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride can yield the desired amine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated and acylated derivatives.
科学研究应用
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
作用机制
The mechanism of action of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal activity .
相似化合物的比较
Similar Compounds
Exo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane: A stereoisomer with different spatial arrangement of atoms.
9-methyl-9-azabicyclo[3,3,1]nonan-3-one: A ketone derivative used as a precursor in the synthesis of the amine compound.
Granisetron: A related compound used as an antiemetic, which shares a similar bicyclic structure.
Uniqueness
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its endo configuration and amine functionality make it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
76272-56-5 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC 名称 |
(5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3/t7?,8-,9?/m0/s1 |
InChI 键 |
HTZWHTQVHWHSHN-MGURRDGZSA-N |
SMILES |
CN1C2CCCC1CC(C2)N |
手性 SMILES |
CN1[C@H]2CCCC1CC(C2)N |
规范 SMILES |
CN1C2CCCC1CC(C2)N |
同义词 |
β-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane; Granisetron Impurity E (free base); |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
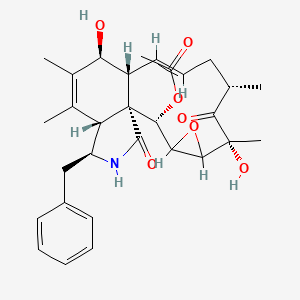
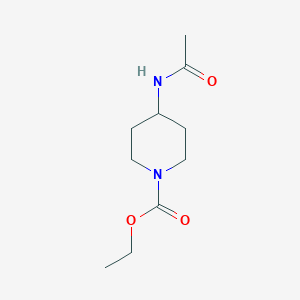
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

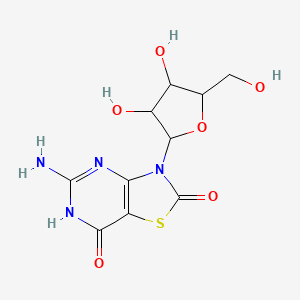
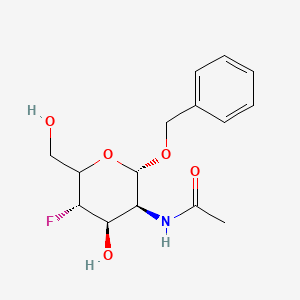

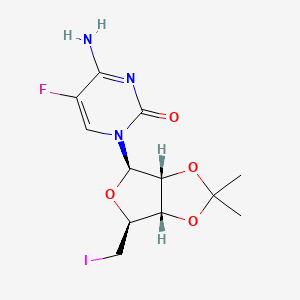

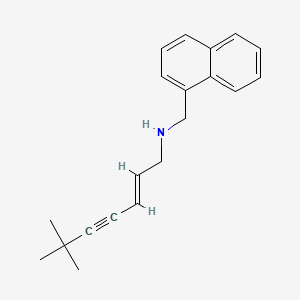
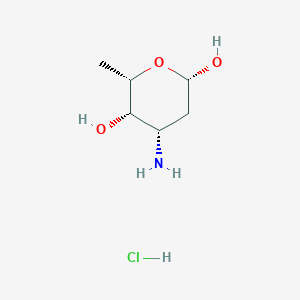
![Methyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B1140327.png)
